Mioflazine is classified as a nucleoside transport inhibitor. It was developed by Janssen Pharmaceutica and has been shown to have potential therapeutic applications, particularly as a hypnotic agent in animal studies. This compound acts primarily on the human equilibrative nucleoside transporter 1 (SLC29A1), which plays a crucial role in the uptake of nucleosides across cell membranes .
The synthesis of Mioflazine involves several complex steps that typically include the modification of purine nucleosides. While specific synthetic routes may vary, the general approach includes:
The precise conditions such as temperature, solvents, and reaction times can vary depending on the specific synthetic pathway chosen .
Mioflazine's molecular structure can be described in terms of its core components:
Molecular modeling studies often provide insights into how structural modifications affect its pharmacodynamics .
Mioflazine participates in several chemical reactions that are essential for its activity:
Research indicates that modifications to Mioflazine can alter its reactivity and binding characteristics significantly .
The mechanism of action for Mioflazine primarily involves:
Studies have shown that Mioflazine's efficacy as an inhibitor correlates with its structural features and binding affinities .
Mioflazine exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm these properties .
Mioflazine has several potential applications:
Mioflazine (R 51469) was developed in the late 1980s by Janssen Pharmaceutica as part of a systematic effort to enhance the potency and specificity of nucleoside transport inhibitors derived from the parent compound lidoflazine. Structural modifications focused on the piperazine core and pendant side chains yielded mioflazine, which exhibited significantly improved affinity for nucleoside transporters compared to earlier analogs [1] [3] [5]. Its synthesis involved reacting piperazine-2-carboxamide with 2-chloro-N-(2,6-dichlorophenyl)acetamide, followed by alkylation with 1,1'-(4-iodobutylidene)bis(4-fluorobenzene) [5].
Mioflazine’s primary mechanism involves high-affinity inhibition of equilibrative nucleoside transporter 1 (ENT1), which is responsible for cellular uptake of adenosine and other nucleosides. In seminal studies, mioflazine displaced the radiolabeled ENT1 probe [³H]nitrobenzylthioinosine ([³H]NBMPR) from calf lung membranes and human erythrocyte binding sites with Ki values in the low nanomolar range (1–13 nM) [1] [3]. This binding affinity surpassed dipyridamole (a classical NT inhibitor) by orders of magnitude. Notably, displacement curves for mioflazine analogs exhibited pseudo-Hill coefficients >1, suggesting allosteric interactions where one mioflazine molecule displaces multiple [³H]NBMPR molecules [3]. This hinted at complex receptor-binding dynamics distinct from simpler competitive inhibitors.
Species-specific variability in mioflazine’s potency was observed. While it inhibited uridine transport in rabbit erythrocytes at sub-10 nM concentrations, its efficacy in rat erythrocytes was 100–1,000-fold lower (IC₅₀: 2.4 µM), indicating significant interspecies differences in ENT1 sensitivity [6] [10]. Mioflazine also demonstrated differential activity against NBMPR-insensitive NT systems, with soluflazine (a close analog) showing greater inhibition of this pathway [10]. Such selectivity profiles underscored its utility in dissecting ENT subtypes.
Table 1: Comparative Inhibition of Nucleoside Transport by Mioflazine and Analogs
Compound | NBMPR-Sensitive ENT1 (Rabbit Erythrocytes), IC₅₀ | NBMPR-Insensitive NT (Rat Erythrocytes), IC₅₀ | Species Variability (Rat vs. Rabbit ENT1) |
---|---|---|---|
Mioflazine | 13 nM | 2.4 µM | 184-fold higher IC₅₀ in rats |
Lidoflazine | ~10 nM | ~7.3 µM | 730-fold higher IC₅₀ in rats |
Soluflazine | ~10 µM | 0.08–0.2 µM | NBMPR-insensitive preferred |
R73-335 | <10 nM | 0.1 µM | 10,000-fold higher IC₅₀ in rats |
Ischemia-reperfusion injury (IRI) involves paradoxical tissue damage following blood flow restoration to ischemic organs. Key pathophysiological features include ATP depletion, mitochondrial dysfunction, calcium overload, and reactive oxygen species (ROS) generation. Mioflazine’s inhibition of ENT1 modulates this cascade by potentiating extracellular adenosine signaling—a critical cardioprotective and neuroprotective pathway [1] [4].
Adenosine-Mediated Protection
During ischemia, ATP degrades sequentially to ADP, AMP, and adenosine. The latter accumulates extracellularly due to ENT1 blockade by mioflazine. Adenosine activates G-protein-coupled receptors (A₁, A₂ₐ, A₂
By preserving endogenous adenosine, mioflazine extends its biological half-life, amplifying these pathways without exogenous adenosine administration [3].
Metabolic and Mitochondrial Modulation
Ischemia impairs mitochondrial oxidative phosphorylation, forcing cells toward anaerobic glycolysis. Mioflazine preconditioning indirectly attenuates mitochondrial ROS production—a key IRI mediator—by reducing electron transport chain (ETC) flux. During reperfusion, xanthine oxidase converts accumulated hypoxanthine (from ATP catabolism) to uric acid, generating superoxide anions (O₂•⁻). These decompose to hydroxyl radicals (•OH), initiating lipid peroxidation and membrane damage [4]. Mioflazine’s adenosine-elevating effect reduces catecholamine-driven oxygen demand, thus lowering ETC activity and ROS generation. Comparatively, drugs like meclizine directly inhibit mitochondrial respiration via phosphoethanolamine accumulation [2] [7], while mioflazine acts upstream via nucleoside transport.
Experimental Evidence in IRI Models
Preclinical studies demonstrate mioflazine’s efficacy in reducing infarct size and improving functional recovery after cardiac or cerebral IR:
Table 2: Pathophysiological Phases of Ischemia-Reperfusion Injury and Mioflazine’s Actions
Phase | Key Events | Mioflazine’s Protective Actions |
---|---|---|
Ischemia | - ATP depletion → AMP/adenosine accumulation - Na⁺/K⁺-ATPase failure → cellular edema - Xanthine dehydrogenase → xanthine oxidase conversion | - ENT1 blockade → ↑ extracellular adenosine - Preconditions tissues via A₁ receptor activation |
Early Reperfusion | - O₂ influx → xanthine oxidase-mediated O₂•⁻ generation - Calcium overload → mPTP opening - Endothelial activation → adhesion molecule expression | - A₂ₐ-mediated vasodilation improves flow - ↓ Neutrophil adhesion and ROS - Anti-apoptotic signaling stabilizes mitochondria |
Late Reperfusion | - Neutrophil infiltration → cytokine release - Complement activation - Microvascular thrombosis | - A₂ₐ/A₂ |
Mioflazine’s benefit is maximized when administered before ischemia, allowing sufficient adenosine accumulation. This aligns with other preconditioning agents like meclizine, which requires pretreatment 17–24 hours pre-IR to inhibit mitochondrial metabolism effectively [2] [7]. Nevertheless, mioflazine’s nanomolar potency offers a pharmacological advantage over older NT inhibitors with weaker target engagement.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: